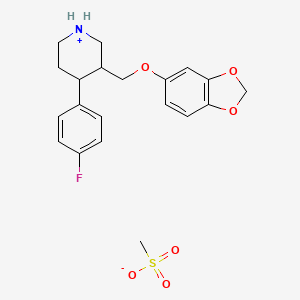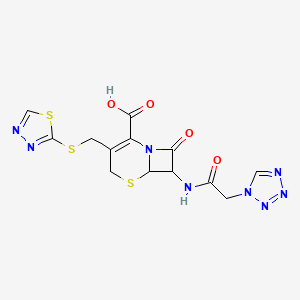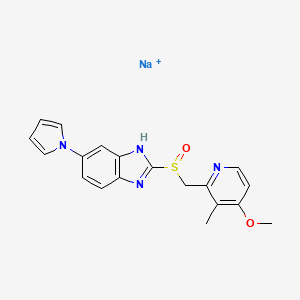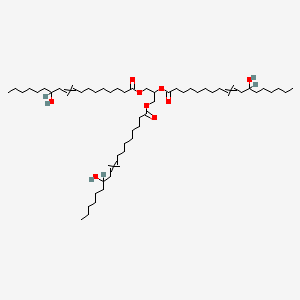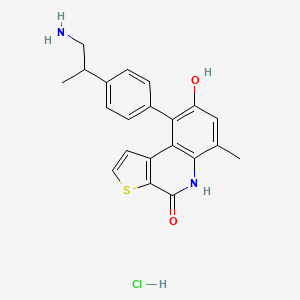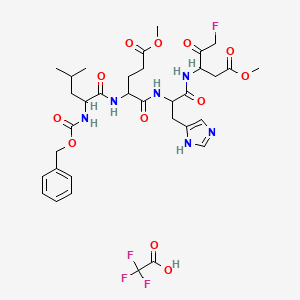
Z-Lehd-fmk tfa
Vue d'ensemble
Description
Z-Lehd-fmk tfa: is a selective and irreversible inhibitor of caspase-9, a crucial enzyme involved in the apoptosis pathway. This compound is widely used in scientific research to study apoptosis and related cellular processes. The peptide is O-methylated in the P1 position on aspartic acid, providing enhanced stability and increased cell permeability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Z-Lehd-fmk tfa is synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is often provided as a lyophilized powder to ensure stability during storage and transport .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Lehd-fmk tfa primarily undergoes reactions related to its role as a caspase-9 inhibitor. It forms covalent bonds with the active site of caspase-9, leading to irreversible inhibition. This compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The compound is reconstituted in dimethyl sulfoxide (DMSO) before use. The optimal concentration for experiments may vary, and researchers are encouraged to titrate the reagent to determine the best conditions for their specific experimental setup .
Major Products Formed: The primary product formed from the reaction of this compound with caspase-9 is an inactive caspase-9 enzyme complex. This complex prevents the enzyme from participating in the apoptosis pathway, thereby inhibiting cell death .
Applications De Recherche Scientifique
Chemistry: Z-Lehd-fmk tfa is used to study the chemical properties and interactions of caspase-9 inhibitors. It helps in understanding the structure-activity relationships and the design of more potent inhibitors .
Biology: In biological research, this compound is employed to investigate the mechanisms of apoptosis in various cell types. It is used in cell-based assays to measure the inhibition of apoptosis and to study the downstream effects of caspase-9 inhibition .
Medicine: this compound has potential therapeutic applications in diseases where apoptosis plays a critical role, such as cancer and neurodegenerative disorders. It is used in preclinical studies to evaluate its efficacy in protecting normal cells while allowing the death of cancer cells .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. It serves as a tool compound to screen for new caspase-9 inhibitors and to study their pharmacological properties .
Mécanisme D'action
Z-Lehd-fmk tfa exerts its effects by binding irreversibly to the active site of caspase-9. This binding prevents the cleavage and activation of downstream caspases, thereby inhibiting the apoptosis pathway. The molecular target of this compound is the active site cysteine residue of caspase-9, which forms a covalent bond with the inhibitor .
Comparaison Avec Des Composés Similaires
- Z-Ietd-fmk: A caspase-8 inhibitor.
- Z-Vad-fmk: A pan-caspase inhibitor.
- Z-Dcbd-fmk: A caspase-3 inhibitor.
Uniqueness: Z-Lehd-fmk tfa is unique in its selectivity for caspase-9. Unlike other caspase inhibitors, it specifically targets caspase-9 without affecting other caspases, making it a valuable tool for studying the specific role of caspase-9 in apoptosis .
Propriétés
IUPAC Name |
methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKBDLPYFKIMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44F4N6O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


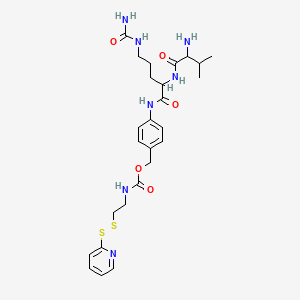
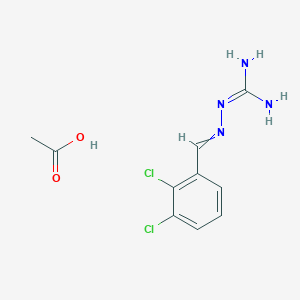
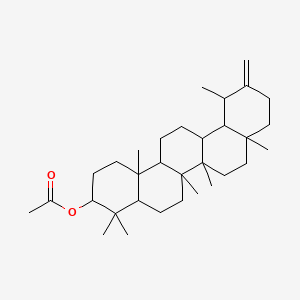
![3-[4-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B8180770.png)
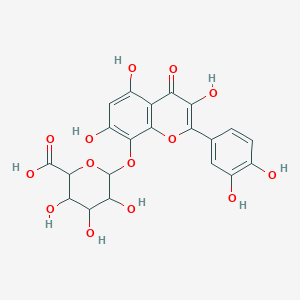
![5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8180777.png)
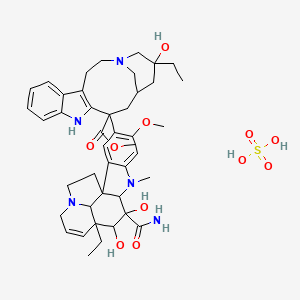
![4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8180792.png)
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B8180796.png)
